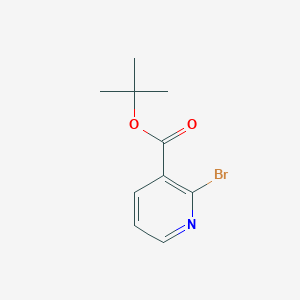

tert-Butyl 2-bromonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJNDKUAPNBGCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597628 | |

| Record name | tert-Butyl 2-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168629-64-9 | |

| Record name | tert-Butyl 2-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-Bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient synthesis pathway for tert-butyl 2-bromonicotinate, a valuable building block in the development of novel pharmaceutical compounds. The described methodology is based on well-established chemical transformations and provides a clear, two-step approach starting from readily available precursors. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis workflow and reaction mechanism to aid in practical laboratory applications.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Diazotization and Bromination: Conversion of 2-aminonicotinic acid to 2-bromonicotinic acid via a Sandmeyer-type reaction.

-

Esterification: Formation of the tert-butyl ester from 2-bromonicotinic acid using di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine (DMAP).

This pathway offers a reliable route with generally good yields and manageable purification procedures.

Experimental Protocols

Step 1: Synthesis of 2-Bromonicotinic Acid

This procedure details the conversion of 2-aminonicotinic acid to 2-bromonicotinic acid.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 2-bromonicotinic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminonicotinic Acid | 138.12 | 10.0 g | 0.072 mol |

| 48% Hydrobromic Acid | 80.91 | 50 mL | - |

| Sodium Nitrite | 69.00 | 5.5 g | 0.080 mol |

| Copper(I) Bromide | 143.45 | 11.4 g | 0.080 mol |

| Deionized Water | 18.02 | - | - |

| Diethyl Ether | 74.12 | - | - |

| Saturated Sodium Bicarbonate | 84.01 | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-aminonicotinic acid (10.0 g, 0.072 mol) in 48% hydrobromic acid (50 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (5.5 g, 0.080 mol) in deionized water (15 mL) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

In a separate 500 mL flask, dissolve copper(I) bromide (11.4 g, 0.080 mol) in 48% hydrobromic acid (30 mL).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

-

Cool the mixture to room temperature and extract the product with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is basic, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromonicotinic acid as a solid.

Typical Yield: 70-80%

Step 2: Synthesis of this compound

This procedure details the esterification of 2-bromonicotinic acid to this compound.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromonicotinic Acid | 202.01 | 10.1 g | 0.050 mol |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 13.1 g | 0.060 mol |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.61 g | 0.005 mol |

| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid | 36.46 | - | - |

| Saturated Sodium Bicarbonate | 84.01 | - | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - |

Procedure:

-

To a 250 mL round-bottom flask, add 2-bromonicotinic acid (10.1 g, 0.050 mol), dichloromethane (100 mL), and 4-dimethylaminopyridine (0.61 g, 0.005 mol).

-

Stir the mixture at room temperature until all solids dissolve.

-

Add di-tert-butyl dicarbonate (13.1 g, 0.060 mol) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (50 mL).

-

Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pure product.

Typical Yield: 80-90%

Data Summary

| Step | Product | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromonicotinic Acid | 2-Aminonicotinic Acid | NaNO₂, CuBr, HBr | Water | 0-60 | 2-3 | 70-80 |

| 2 | This compound | 2-Bromonicotinic Acid | (Boc)₂O, DMAP | CH₂Cl₂ | RT | 12-16 | 80-90 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis

Caption: Logical relationship of the two-step synthesis pathway.

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-bromonicotinate is a halogenated pyridine derivative incorporating a tert-butyl ester functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex organic molecules. The presence of the bromine atom and the ester group on the pyridine ring provides two reactive sites for further chemical transformations, making it a versatile building block. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic workflow.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |

| Molecular Weight | 258.11 g/mol | N/A |

| CAS Number | 168629-64-9 | [1][2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Boiling Point | No data available | [2] |

| Melting Point | Data not available in the reviewed literature. | N/A |

| Density | Data not available in the reviewed literature. | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |

| SMILES Code | O=C(OC(C)(C)C)C1=C(Br)N=CC=C1 | [2] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of tert-butyl esters from carboxylic acids is through the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[3][4]

Reaction:

2-bromonicotinic acid + (Boc)₂O --(DMAP, CH₂Cl₂)--> this compound + CO₂ + tert-Butanol

Materials:

-

2-bromonicotinic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMAP (e.g., 0.1 eq).

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz).

-

The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

For ¹H NMR, the chemical shifts (δ) would be reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

-

For ¹³C NMR, the chemical shifts would be reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy:

-

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

-

The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectral data would be obtained using a mass spectrometer, for example, with electrospray ionization (ESI) or electron impact (EI) sources.

-

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming the elemental composition.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

References

tert-Butyl 2-bromonicotinate CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-bromonicotinate, a key heterocyclic building block in medicinal chemistry. The document details its chemical properties, a representative synthesis protocol, and its application in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

Core Compound Information

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 168629-64-9 | [1][2] |

| Chemical Formula | C₁₀H₁₂BrNO₂ | [2] |

| Molecular Weight | 258.11 g/mol | [2] |

| IUPAC Name | tert-butyl 2-bromopyridine-3-carboxylate | [2] |

| Synonyms | This compound, TERT-BUTYL 2-BROMO-3-PYRIDINECARBOXYLATE | [2] |

| Appearance | White to off-white solid | |

| Boiling Point | 294 °C (Predicted) | [2] |

| Melting Point | 129.4 °C (Predicted) | [2] |

| Density | 1.385 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate. | |

| SMILES | CC(C)(C)OC(=O)c1cccc(Br)n1 | |

| InChI | InChI=1S/C10H12BrNO2/c1-10(2,3)15-9(14)7-5-4-6-12-8(7)11/h4-6H,1-3H3 |

Representative Synthesis Protocol

Step 1: Synthesis of 2-Bromonicotinic Acid from 2-Aminonicotinic Acid

This procedure is adapted from standard Sandmeyer-type reactions for the conversion of an amino group on a pyridine ring to a bromide.

-

Reaction Setup:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 48% hydrobromic acid (HBr, 60 mL).

-

Cool the flask to 0 °C in an ice-salt bath.

-

Slowly add 2-aminonicotinic acid (13.8 g, 0.1 mol) to the stirred HBr solution, maintaining the temperature below 5 °C.

-

-

Diazotization:

-

Prepare a solution of sodium nitrite (NaNO₂, 7.6 g, 0.11 mol) in water (20 mL).

-

Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature is maintained between 0 and 5 °C. Vigorous stirring is essential to ensure proper mixing.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

-

-

Bromination:

-

In a separate beaker, dissolve copper(I) bromide (CuBr, 15.8 g, 0.11 mol) in 48% HBr (40 mL).

-

Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. The product, 2-bromonicotinic acid, should precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-bromonicotinic acid.

-

Step 2: Esterification of 2-Bromonicotinic Acid to this compound

This procedure employs a standard method for the formation of a tert-butyl ester from a carboxylic acid.

-

Reaction Setup:

-

In a 250 mL round-bottom flask, suspend 2-bromonicotinic acid (20.2 g, 0.1 mol) in dichloromethane (DCM, 100 mL).

-

Add 4-(dimethylamino)pyridine (DMAP, 1.22 g, 0.01 mol) to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Esterification Reaction:

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 0.11 mol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Application in Drug Development: Suzuki-Miyaura Cross-Coupling

This compound is a valuable intermediate in drug discovery, primarily utilized as a substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position of the pyridine ring provides a reactive handle for the formation of new carbon-carbon bonds. One of the most prominent applications is the Suzuki-Miyaura coupling reaction, which allows for the introduction of a wide range of aryl and heteroaryl substituents. This reaction is a cornerstone in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).

The general workflow for a Suzuki-Miyaura coupling reaction using this compound is depicted below. This reaction is instrumental in building the core scaffolds of numerous targeted therapies.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add this compound (258 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

-

Add a base, for example, potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

-

Reaction Execution:

-

Add a degassed solvent system, such as a mixture of toluene (8 mL) and water (2 mL), to the flask.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired 2-aryl-nicotinate product.

-

This protocol provides a general framework, and the specific conditions (catalyst, base, solvent, temperature) may require optimization depending on the specific arylboronic acid used. The resulting 2-substituted nicotinic acid derivatives are valuable precursors for the synthesis of a wide array of biologically active compounds.

References

Spectroscopic and Synthetic Profile of tert-Butyl 2-bromonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of tert-butyl 2-bromonicotinate, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its structural components and data from closely related analogues. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to characterize this compound in the laboratory.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, IR, and MS analysis of this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds containing tert-butyl, 2-bromopyridine, and ester functionalities.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | dd | 1H | H6 (Pyridine) |

| ~8.2 | dd | 1H | H4 (Pyridine) |

| ~7.4 | dd | 1H | H5 (Pyridine) |

| 1.5 - 1.6 | s | 9H | -C(CH₃)₃ |

Predicted for a solution in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O (Ester) |

| ~152 | C2 (Pyridine) |

| ~150 | C6 (Pyridine) |

| ~140 | C4 (Pyridine) |

| ~128 | C3 (Pyridine) |

| ~122 | C5 (Pyridine) |

| ~83 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Predicted for a solution in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2950 | Medium-Strong | Aliphatic C-H Stretch |

| ~1735-1715 | Strong | C=O Ester Stretch |

| ~1580, 1470, 1430 | Medium-Strong | Pyridine Ring C=C and C=N Stretches |

| ~1280-1250 | Strong | C-O Ester Stretch |

| ~1150 | Strong | C-Br Stretch |

Predicted for a KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 257/259 | Moderate | [M]⁺ (Molecular Ion, Br isotope pattern) |

| 201/203 | High | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 173/175 | Moderate | [M - C₄H₈ - CO]⁺ |

| 155 | Low | [C₅H₃NBr]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃, ~0.7 mL)

-

NMR tube (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

-

Dissolve the sample of this compound in CDCl₃ directly in the NMR tube.

-

Add a small drop of TMS as an internal reference if required.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using the same instrument. A proton-decoupled sequence should be used to simplify the spectrum. Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (~2 mg)

-

Potassium bromide (KBr), IR grade (~200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure (KBr Pellet Method):

-

Thoroughly grind the KBr in the agate mortar to a fine powder.

-

Add the this compound sample to the KBr and mix thoroughly by grinding until a homogeneous mixture is obtained.

-

Transfer the mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (~1 mg)

-

Suitable volatile solvent (e.g., methanol or dichloromethane)

Procedure (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Dissolve a small amount of the sample in a volatile solvent.

-

Inject the sample into the GC-MS system. The GC will separate the compound from any impurities.

-

The separated compound will enter the mass spectrometer.

-

In the ion source (EI), the molecules will be bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A detector records the abundance of each ion.

-

The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for bromine-containing fragments.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its synthesis and characterization.

Caption: Synthetic and characterization workflow.

Caption: Structure of this compound.

Solubility of tert-Butyl 2-bromonicotinate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 2-bromonicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide synthesizes information on its physicochemical properties, qualitative solubility information for structurally similar compounds, and established experimental protocols for solubility determination. This information is intended to guide researchers in solvent selection for synthesis, purification, and formulation development.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is crucial for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |

| Molecular Weight | 258.11 g/mol | [1] |

| XLogP3 | 2.8 | [1] |

| Boiling Point | 294 °C | [1] |

| Density | 1.385 g/cm³ | [1] |

The positive XLogP3 value suggests that this compound is a lipophilic compound and is likely to exhibit better solubility in organic solvents than in water.

Solubility Data of Analogous Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Type |

| tert-Butyl 2-chloronicotinate | Water | 25 | 0.94 g/L | Quantitative (Calculated)[2] |

| tert-Butyl 2,6-dichloronicotinate | Chloroform | Not Specified | Excellent | Qualitative[3] |

| Dichloromethane | Not Specified | Excellent | Qualitative[3] | |

| Methanol | Not Specified | Limited | Qualitative[3] | |

| Ethanol | Not Specified | Limited | Qualitative[3] | |

| Water | Not Specified | Very Low | Qualitative[3] | |

| tert-Butyl 2-bromopentanoate | Dichloromethane | Not Specified | Presumed Soluble | Qualitative[1] |

| Tetrahydrofuran (THF) | Not Specified | Presumed Soluble | Qualitative[1] | |

| Water | Not Specified | Presumed Insoluble | Qualitative[1] |

Based on this data, it can be inferred that this compound likely exhibits good solubility in chlorinated organic solvents such as dichloromethane and chloroform. Its solubility in polar aprotic solvents like THF is also expected to be significant. In contrast, its solubility in polar protic solvents like alcohols (methanol, ethanol) may be limited, and it is expected to be poorly soluble in water.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established experimental methodologies can be employed.

Isothermal Saturation Method (Shake-Flask Method)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed. The concentration of this compound in the solution is then determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve is prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: Applicable if the compound has a chromophore. A calibration curve is required.

-

Gravimetric Analysis: The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solid solute is measured. This method is less sensitive and requires careful handling to avoid loss of material.

-

-

Calculation: The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL) or as a molar concentration (mol/L).

Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Methodology:

-

A known mass of the organic solvent is placed in a thermostated vessel.

-

A known mass of this compound is incrementally added to the solvent with constant stirring until a saturated solution is formed and a small amount of undissolved solid remains.

-

The total mass of the dissolved solute is determined by subtracting the mass of the undissolved solid from the total mass of the solute added.

-

The solubility is then calculated as the mass of solute per mass of solvent (e.g., g/100 g of solvent).

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid organic compound like this compound.

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Conclusion

While direct quantitative solubility data for this compound in various organic solvents remains to be published, a strong inference can be made from its physicochemical properties and the solubility behavior of its structural analogs. It is anticipated to be highly soluble in chlorinated solvents, moderately soluble in other aprotic organic solvents, and poorly soluble in protic solvents and water. For applications requiring precise solubility values, the experimental protocols detailed in this guide can be employed to generate reliable data. This understanding is critical for the effective use of this compound in research and development, particularly in the areas of reaction optimization, product purification, and the development of pharmaceutical formulations.

References

Stability and Storage of Tert-Butyl 2-Bromonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability profile and recommended storage conditions for tert-butyl 2-bromonicotinate. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings, ensuring the reliability and reproducibility of experimental results. This document details potential degradation pathways, outlines protocols for stability testing, and provides guidelines for proper handling and storage.

Chemical Stability Profile

This compound, as a tert-butyl ester derivative of a pyridine carboxylic acid, exhibits a stability profile largely dictated by these two functional groups. Generally, tert-butyl esters are known to be stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions. The pyridine ring, while relatively stable, can be subject to oxidation under harsh conditions.

Key Stability Characteristics:

-

Hydrolytic Stability: The ester linkage is prone to acid-catalyzed hydrolysis, which would yield 2-bromonicotinic acid and tert-butanol. The rate of hydrolysis is dependent on the pH and temperature. Under neutral and alkaline conditions, the hydrolysis is significantly slower.

-

Oxidative Stability: While the pyridine ring is generally stable to oxidation, strong oxidizing agents could potentially lead to the formation of N-oxides or other degradation products. The tert-butyl group is also susceptible to oxidation, which is a common metabolic pathway for compounds containing this moiety.

-

Photostability: Exposure to ultraviolet or visible light may induce degradation. Photostability studies are essential to determine the extent of this degradation and to establish appropriate protective measures during handling and storage.

-

Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. However, elevated temperatures can accelerate hydrolytic and oxidative degradation processes.

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, the following storage and handling conditions are recommended. These are based on general best practices for similar chemical compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the pyridine ring and other sensitive parts of the molecule. |

| Light | Protect from light (Store in an amber vial or in the dark) | To prevent photodegradation. |

| Moisture | Store in a tightly sealed container in a dry place | To minimize hydrolysis of the tert-butyl ester. |

| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. | General laboratory safety practice for handling chemical reagents. |

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are critical for identifying potential degradation products and establishing the intrinsic stability of a molecule. The following are example protocols for conducting forced degradation studies on this compound based on ICH guidelines.

Hydrolytic Degradation

Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous solutions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL. Incubate the solution at 60°C for 24 hours.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL. Incubate the solution at 60°C for 24 hours.

-

Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate the solution at 60°C for 24 hours.

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution. If necessary, neutralize the acidic and basic samples. Analyze the samples by a stability-indicating HPLC method.

Oxidative Degradation

Objective: To evaluate the susceptibility of the compound to oxidation.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Stress Conditions: Dilute the stock solution with a 3% solution of hydrogen peroxide in water to a final concentration of 100 µg/mL. Keep the solution at room temperature for 24 hours, protected from light.

-

Sample Analysis: At specified time points, analyze the sample by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Photostability Testing

Objective: To determine the impact of light exposure on the stability of the compound.

Methodology:

-

Sample Preparation:

-

Solid State: Spread a thin layer of solid this compound in a chemically inert, transparent container.

-

Solution State: Prepare a 100 µg/mL solution of the compound in a suitable solvent (e.g., acetonitrile:water 1:1) in a quartz cuvette or other transparent container.

-

-

Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Exposure Conditions: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. Place the dark controls alongside the exposed samples.

-

Sample Analysis: After the exposure period, analyze both the exposed samples and the dark controls by a stability-indicating HPLC method.

Stability-Indicating Analytical Method

A validated, stability-indicating HPLC method is essential for separating and quantifying this compound from its potential degradation products. The following provides a starting point for method development.

| Parameter | Proposed Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient elution may be required. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV at approximately 265 nm |

| Injection Volume | 10 µL |

Potential Degradation Pathway and Experimental Workflow

The following diagrams illustrate a potential degradation pathway and the general workflow for a forced degradation study.

An In-depth Technical Guide to the Formation of tert-Butyl 2-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of tert-butyl 2-bromonicotinate, a key intermediate in the development of various pharmaceutical compounds. The document outlines the prevalent reaction mechanism, provides a detailed experimental protocol, and presents quantitative data for the synthesis.

Core Reaction Mechanism: Esterification

The formation of this compound is typically achieved through the esterification of 2-bromonicotinic acid. The tert-butyl group is a crucial protecting group in organic synthesis due to its stability against nucleophiles and reducing agents, and its straightforward removal under acidic conditions.[1] Common methods for creating tert-butyl esters involve the reaction of a carboxylic acid with tert-butanol or isobutene in the presence of an acid catalyst, or through the use of tert-butylating agents like di-tert-butyl dicarbonate.[1]

The most direct pathway for the synthesis of this compound is the reaction of 2-bromonicotinic acid with a tert-butyl source. A common and effective method is the Steglich-type esterification.[2] This reaction involves the activation of the carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP), and the corresponding alcohol, in this case, tert-butanol.

The general mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid (2-bromonicotinic acid) reacts with the coupling reagent (e.g., DCC) to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: The tert-butanol, often in the presence of a catalytic amount of DMAP, acts as a nucleophile and attacks the activated carbonyl group of the intermediate.[2]

-

Formation of the Ester: The tetrahedral intermediate collapses, leading to the formation of the desired tert-butyl ester and a urea byproduct (dicyclohexylurea, DCU), which is poorly soluble in most organic solvents and can be easily removed by filtration.

An alternative approach involves the use of di-tert-butyl dicarbonate ((Boc)₂O) as the activating agent, which also proceeds in the presence of DMAP. This method is advantageous as the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.

Quantitative Data Summary

The efficiency of the synthesis of tert-butyl esters can vary depending on the specific substrates and reaction conditions. The following table summarizes representative yields for Steglich-type esterification reactions.

| Carboxylic Acid Substrate | Coupling Reagent | Base/Catalyst | Solvent | Yield (%) | Reference |

| 2-(Benzyloxycarbonylamino)-4-(methylthio)butanoic acid | Dicyclohexylcarbodiimide | DMAP | DCM | 57 | [2] |

| Phenylacetic Acid | EDC/HOBt | DMAP | - | - | [3] |

| (4-Methoxyphenyl)acetic acid | EDC/HOBt | DMAP | - | 45 | [3] |

| Cinnamic acid | EDC/HOBt | DMAP | - | 60 | [3] |

Note: EDC is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt is Hydroxybenzotriazole, and DMAP is 4-Dimethylaminopyridine. While the table does not list 2-bromonicotinic acid directly, the provided data for structurally related carboxylic acids offer a reasonable expectation for the yield of the target compound under similar conditions.

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of a tert-butyl ester via a Steglich-type esterification, which can be adapted for the synthesis of this compound.[2]

Materials:

-

2-bromonicotinic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Diethyl ether

-

Brine solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), dissolve 2-bromonicotinic acid in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

To this solution, add DMAP (catalytic amount) and tert-butanol (1.2 equivalents).

-

While stirring vigorously, slowly add dicyclohexylcarbodiimide (1.3 equivalents) in portions.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Allow the mixture to warm to room temperature and continue stirring for an additional 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, filter off the precipitated dicyclohexylurea (DCU) and wash it with DCM.[2]

-

Quench the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a brine solution.

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the pure this compound.

Visualizations

Caption: Steglich esterification mechanism for tert-butyl ester formation.

Caption: Workflow for the synthesis and purification of this compound.

References

Commercial Availability and Technical Profile of tert-Butyl 2-bromonicotinate: A Guide for Researchers

For Immediate Release

Shanghai, China – December 24, 2025 – Tert-Butyl 2-bromonicotinate, a key building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors, is commercially available from a range of chemical suppliers. This technical guide provides an in-depth overview of its availability, physicochemical properties, and key applications, with a focus on experimental protocols relevant to researchers, scientists, and drug development professionals.

Commercial Availability

This compound (CAS Number: 168629-64-9) is readily accessible in research and bulk quantities from several fine chemical providers. Notable suppliers include Amadis Chemical, BLD Pharm, and 2a biotech. The compound is typically offered at purities of 96% or higher.[1] Researchers seeking to procure this reagent should inquire with these or other specialized chemical manufacturers for current pricing and availability.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is compiled from supplier specifications and publicly available chemical databases. It is important to note that a formal Certificate of Analysis with lot-specific purity and analytical data should be requested from the supplier upon purchase.

| Property | Value | Reference |

| CAS Number | 168629-64-9 | [2] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |

| Molecular Weight | 258.11 g/mol | [2] |

| Purity | ≥96% | [1] |

| Boiling Point | 294 °C | [2] |

| Density | 1.385 g/cm³ | [2] |

| Flash Point | 129.4 °C | [2] |

| Refractive Index | 1.531 | [2] |

Synthetic Applications and Experimental Protocols

This compound is a valuable intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions enable the formation of carbon-carbon bonds, allowing for the construction of complex biaryl and heteroaryl structures that are common motifs in biologically active molecules.

General Protocol for Suzuki-Miyaura Coupling

The following provides a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide, such as this compound, with a generic arylboronic acid. Note: This is a representative procedure, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Reaction Scheme:

Caption: General Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

-

Base (e.g., Potassium carbonate, 2.0-3.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

-

Aqueous solution for biphasic systems (e.g., water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

The vessel is then sealed with a septum and purged with an inert gas for 10-15 minutes.

-

The palladium catalyst is added under a positive pressure of the inert gas.

-

Degassed solvent(s) are added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 2-arylnicotinate product.

Synthesis of tert-Butyl Esters from Carboxylic Acids

Illustrative Workflow for Esterification:

Caption: A general workflow for tert-butyl ester synthesis.

Signaling Pathways and Biological Activity

As a synthetic building block, this compound is not expected to have direct biological activity or be involved in cellular signaling pathways. Its utility lies in its role as a precursor for the synthesis of more complex molecules that may be designed to interact with biological targets.

Conclusion

This compound is a commercially available and versatile reagent for the synthesis of substituted pyridine derivatives. Its application in palladium-catalyzed cross-coupling reactions provides a robust method for the construction of carbon-carbon bonds, which is of significant interest to the drug discovery and materials science communities. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this valuable synthetic intermediate.

References

An In-depth Technical Guide to tert-Butyl 2-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-Butyl 2-bromonicotinate, a key building block in modern medicinal chemistry. Its utility in the synthesis of complex molecules, particularly in the development of novel therapeutics, is of significant interest to the scientific community. The tert-butyl ester functional group can serve as a protecting group or to modulate the pharmacokinetic properties of a molecule. The bromo-substituted pyridine core is a versatile handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value |

| Molecular Weight | 258.11 g/mol |

| Exact Mass | 257.00514 u |

| Chemical Formula | C₁₀H₁₂BrNO₂ |

| CAS Number | 168629-64-9 |

| Synonyms | tert-Butyl 2-bromopyridine-3-carboxylate, QC-7832 |

| Density | 1.385 g/cm³ |

| Boiling Point | 294 °C |

| Refractive Index | 1.531 |

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound in drug discovery is its use as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl groups, which is a common motif in pharmacologically active compounds.

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below. This process illustrates the synthesis of a 2-aryl-nicotinic acid derivative, a scaffold present in numerous therapeutic agents.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask under the inert atmosphere.

-

Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume). The reaction concentration is generally maintained at 0.1-0.2 M with respect to the limiting reagent.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-Butyl 2-arylnicotinate.

Catalytic Cycle Visualization:

The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Safety Information

This compound should be handled by trained professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

safety and handling of tert-Butyl 2-bromonicotinate

An In-depth Technical Guide to the Safety and Handling of tert-Butyl 2-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 168629-64-9), a key heterocyclic building block used in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

This compound, also known as tert-butyl 2-bromopyridine-3-carboxylate, is a colorless liquid or solid.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 168629-64-9 | [2] |

| Molecular Formula | C10H12BrNO2 | [2] |

| Molecular Weight | 258.112 g/mol | [2] |

| Exact Mass | 257.00514 Da | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 1.385 g/cm³ | [2] |

| Boiling Point | 294 °C | [2] |

| Flash Point | 129.4 °C | [2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous.[3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS classification indicates it can cause significant irritation and is harmful if ingested or inhaled.[3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] |

Signal Word: Warning [4]

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4][5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[4][6]

-

Use non-sparking tools and take precautionary measures against static discharge, especially if heating the substance.[7][8]

-

Do not eat, drink, or smoke in the handling area.[5]

Storage:

-

Store in a cool, dry, dark, and well-ventilated place.[4][6][7]

-

Store away from incompatible materials such as strong oxidizing agents.[9]

-

It is recommended to store the material under an inert gas atmosphere.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[10]

-

Eye/Face Protection : Wear chemical splash-resistant safety glasses or goggles conforming to OSHA 29 CFR 1910.133 or EU EN166 standards.[5] A face shield may be required if there is a significant splash risk.[11]

-

Skin Protection :

-

Respiratory Protection : Use only in a well-ventilated area or outdoors.[5] If ventilation is inadequate or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][10]

First Aid Measures

Immediate action is required in case of exposure. Facilities must be equipped with an eyewash station and a safety shower.[5]

-

Eye Contact : Immediately rinse cautiously with plenty of water for at least 15 minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

-

Skin Contact : Take off all contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[4]

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[4] If the person feels unwell, get medical advice/attention.[4]

-

Ingestion : Rinse mouth with water.[4] Do NOT induce vomiting.[7] Seek immediate medical advice/attention.[4]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions : Ensure adequate ventilation and remove all sources of ignition.[9][12] Evacuate personnel from the area.[12] Wear suitable protective equipment as detailed in Section 4.[4]

-

Environmental Precautions : Prevent the product from entering drains or waterways.[4][12]

-

Containment and Cleaning : For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[13][14] For solid spills, pick up and arrange disposal without creating dust.[4] Place the collected material in a suitable, closed container for disposal.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry powder, foam, water spray, or carbon dioxide (CO2).[4]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[5][15]

-

Protective Equipment : Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[15]

Toxicological Information

This compound is categorized as harmful, but specific quantitative toxicological data is limited. The hazard classification is based on its chemical structure and the properties of analogous compounds.

| Toxicity Type | Data | Classification |

| Acute Oral Toxicity | No specific LD50 data available. | Harmful if swallowed.[3] |

| Acute Inhalation Toxicity | No specific LC50 data available. | Harmful if inhaled.[3] |

| Skin Corrosion/Irritation | Causes irritation. | Category 2 Irritant.[3][4] |

| Eye Damage/Irritation | Causes serious irritation. | Category 2A Irritant.[3][4] |

| Carcinogenicity | No data available. Not classified as a carcinogen by IARC, NTP, or OSHA.[16][17] | Not Classified |

Experimental Protocols

This compound is a versatile intermediate in organic synthesis, commonly used in cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations to construct more complex molecules. A generalized workflow for its use in a laboratory setting is provided below.

Note: This is a generalized workflow. Specific experimental conditions (catalyst, base, solvent, temperature) must be determined based on the specific reaction being performed.

Disposal Considerations

-

Product : Waste is classified as hazardous.[9] Disposal must be in accordance with local, state, and federal regulations.[4] Entrust disposal to a licensed waste disposal company.[4]

-

Contaminated Packaging : Empty containers may retain product residue and can be dangerous.[9] Dispose of containers at a hazardous or special waste collection point.[9] Do not reuse empty containers.

References

- 1. tert-Butyl bromide - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. 168629-64-9|this compound|BLD Pharm [bldpharm.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. content.labscoop.com [content.labscoop.com]

- 7. images.nicindustries.com [images.nicindustries.com]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 11. epa.gov [epa.gov]

- 12. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with tert-Butyl 2-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of tert-butyl 2-bromonicotinate. This protocol is designed to facilitate the synthesis of 2-aryl nicotinic acid derivatives, which are valuable intermediates in medicinal chemistry and drug development. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily removed post-coupling.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organohalide. This reaction is widely used for the formation of carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids. For a substrate like this compound, the Suzuki coupling enables the introduction of various aryl and heteroaryl substituents at the 2-position of the pyridine ring.

Reaction Principle and Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 2-aryl-nicotinate product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

Two representative protocols are provided below, utilizing common and effective palladium catalysts for the Suzuki coupling of 2-bromopyridines.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the respective arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 M and 0.5 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tert-butyl 2-aryl-nicotinate.

Protocol 2: Procedure for Challenging Substrates using a Buchwald Precatalyst

For less reactive or sterically hindered arylboronic acids, a more active catalyst system, such as a Buchwald precatalyst, may be required.

Materials:

-

This compound

-

Arylboronic acid

-

XPhos Pd G2 (or a similar Buchwald G2 or G3 precatalyst)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or CPME)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv) to a dry reaction vessel.

-

Catalyst Addition: Add the Buchwald precatalyst (e.g., XPhos Pd G2, 1-3 mol%).

-

Solvent Addition: Add the anhydrous, degassed solvent.

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS. Reactions with these highly active catalysts are often complete within 1 to 8 hours.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize representative yields for the Suzuki coupling of this compound with various arylboronic acids under conditions similar to those described in the protocols.

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids using Pd(dppf)Cl₂

| Entry | Arylboronic Acid | Product | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | tert-Butyl 2-phenylnicotinate | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | tert-Butyl 2-(4-methoxyphenyl)nicotinate | 90 | 12 | 92 |

| 3 | 4-Tolylboronic acid | tert-Butyl 2-(p-tolyl)nicotinate | 90 | 14 | 88 |

| 4 | 4-Chlorophenylboronic acid | tert-Butyl 2-(4-chlorophenyl)nicotinate | 100 | 16 | 78 |

| 5 | 3-Acetylphenylboronic acid | tert-Butyl 2-(3-acetylphenyl)nicotinate | 100 | 16 | 75 |

| 6 | 2-Naphthylboronic acid | tert-Butyl 2-(naphthalen-2-yl)nicotinate | 100 | 12 | 81 |

Yields are representative and may vary based on specific reaction conditions and scale.

Table 2: Suzuki Coupling of this compound with Challenging Arylboronic Acids using XPhos Pd G2

| Entry | Arylboronic Acid | Product | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Tolylboronic acid | tert-Butyl 2-(o-tolyl)nicotinate | 100 | 6 | 82 |

| 2 | 2,6-Dimethylphenylboronic acid | tert-Butyl 2-(2,6-dimethylphenyl)nicotinate | 110 | 8 | 76 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | tert-Butyl 2-(4-(trifluoromethyl)phenyl)nicotinate | 100 | 4 | 90 |

| 4 | 3,5-Dichlorophenylboronic acid | tert-Butyl 2-(3,5-dichlorophenyl)nicotinate | 110 | 6 | 85 |

Yields are representative and may vary based on specific reaction conditions and scale.

Visualizations

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Caption: General Experimental Workflow for Suzuki Coupling.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of tert-Butyl 2-Bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling of tert-butyl 2-bromonicotinate, a versatile building block in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science research. The methodologies described herein cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a comprehensive toolkit for the construction of C-C and C-N bonds at the 2-position of the nicotinic acid scaffold.

Introduction

The pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The ability to introduce diverse substituents onto the pyridine ring is therefore of paramount importance in drug discovery and development. This compound serves as a valuable starting material for such functionalization, with the bromine atom providing a reactive handle for various palladium-catalyzed cross-coupling reactions. The tert-butyl ester group offers the advantage of being relatively stable under many reaction conditions and can be readily cleaved under acidic conditions to reveal the corresponding carboxylic acid, allowing for further derivatization.

This document outlines generalized protocols, key reaction parameters, and representative data for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound.

General Palladium-Catalyzed Cross-Coupling Workflow

The successful execution of palladium-catalyzed cross-coupling reactions hinges on the careful control of several parameters. The following diagram illustrates a typical experimental workflow.

The Versatility of tert-Butyl 2-Bromonicotinate in Medicinal Chemistry: A Gateway to Potent Kinase Inhibitors

Introduction: In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and specificity is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, substituted pyridines are of significant interest. tert-Butyl 2-bromonicotinate has emerged as a key building block for medicinal chemists, primarily due to its utility in palladium-catalyzed cross-coupling reactions. This versatile starting material provides a robust platform for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology and autoimmune diseases.

This application note details the use of this compound in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors, showcasing its role in constructing the core scaffolds of these targeted therapies. We provide detailed experimental protocols for key synthetic transformations and present quantitative data on the biological activity of the resulting compounds.

The Role of this compound in the Synthesis of BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune disorders. The development of small-molecule BTK inhibitors has revolutionized the treatment of these conditions. A common structural motif in many BTK inhibitors is a substituted nicotinamide core, which can be efficiently synthesized using this compound.

The bromine atom at the 2-position of the pyridine ring is strategically positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amine substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily deprotected in the final steps of the synthesis.

Key Applications in Cross-Coupling Reactions

The primary utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling: This reaction is widely used to form a C-C bond between the pyridine ring and various aryl or heteroaryl boronic acids or esters. This is often the initial step in elaborating the core structure of the target molecule.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, allowing for the introduction of diverse amine functionalities. This is critical for tuning the physicochemical properties and biological activity of the final compound.

-

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond with terminal alkynes, providing a linear and rigid linker that can be valuable in probing the binding pocket of the target protein.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of a BTK inhibitor intermediate.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the coupling of this compound with a substituted arylboronic acid.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

-

Sodium carbonate (Na2CO3) (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl2, and sodium carbonate.

-

Purge the vessel with nitrogen or argon for 10-15 minutes.

-

Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 2-Substituted Nicotinate Derivative

This protocol outlines the amination of an activated nicotinate derivative, a common subsequent step in the synthesis.

Reaction Scheme:

Materials:

-

Activated 2-substituted nicotinate (e.g., a chloro or triflate derivative) (1.0 eq)

-

Amine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

-

Xantphos (0.04 eq)

-

Cesium carbonate (Cs2CO3) (1.5 eq)

-

Toluene or 1,4-Dioxane

Procedure:

-

In a reaction vessel, combine the activated 2-substituted nicotinate, cesium carbonate, Pd2(dba)3, and Xantphos.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the solvent (toluene or dioxane) and the amine.

-

Heat the mixture to 90-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate.

-